Hydroxychloroquine is a racemic mixture consisting of an R and S enantiomer. Hydroxychloroquine is an aminoquinoline like [chloroquine]. It is a commonly prescribed medication in the treatment of uncomplicated malaria, rheumatoid arthritis, chronic discoid lupus erythematosus, and systemic lupus erythematosus. Hydroxychloroquine is also used for the prophylaxis of malaria in regions where chloroquine resistance is unlikely. It was developed during World War II as a derivative of [quinacrine] with less severe side effects. Chloroquine and hydroxychloroquine are both being investigated for the treatment of SARS-CoV-2. **The FDA emergency use authorization for hydroxychloroquine and [chloroquine] in the treatment of COVID-19 was revoked on 15 June 2020.** Hydroxychloroquine was granted FDA approval on 18 April 1955. A recent study reported a fatality in the group being treated with hydroxychloroquine for COVID-19.
Hydroxychloroquine is an Antirheumatic Agent and Antimalarial.
Hydroxychloroquine is a derivative of chloroquine that has both antimalarial and antiinflammatory activities and is now most often used as an antirheumatologic agent in systemic lupus erythematosis and rheumatoid arthritis. Hydroxychloroquine therapy has not been associated with liver function abnormalities and is an extremely rare cause of clinically apparent acute liver injury.
Hydroxychloroquine is a 4-aminoquinoline with immunosuppressive, antiautophagy, and antimalarial activities. Although the precise mechanism of action is unknown, hydroxychloroquine may suppress immune function by interfering with the processing and presentation of antigens and the production of cytokines. As a lysosomotropic agent, hydroxychloroquine raises intralysosomal pH, impairing autophagic protein degradation; hydroxychloroquine-mediated accumulation of ineffective autophagosomes may result in cell death in tumor cells reliant on autophagy for survival. In addition, this agent is highly active against the erythrocytic forms of P. vivax and malariae and most strains of P. falciparum but not the gametocytes of P. falciparum.
Hydroxychloroquine is only found in individuals that have used or taken this drug. It is a chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Although the exact mechanism of action is unknown, it may be based on ability of hydroxychloroquine to bind to and alter DNA. Hydroxychloroquine has also has been found to be taken up into the acidic food vacuoles of the parasite in the erythrocyte. This increases the pH of the acid vesicles, interfering with vesicle functions and possibly inhibiting phospholipid metabolism. In suppressive treatment, hydroxychloroquine inhibits the erythrocytic stage of development of plasmodia. In acute attacks of malaria, it interrupts erythrocytic schizogony of the parasite. Its ability to concentrate in parasitized erythrocytes may account for their selective toxicity against the erythrocytic stages of plasmodial infection. As an antirheumatic, hydroxychloroquine is thought to act as a mild immunosuppressant, inhibiting the production of rheumatoid factor and acute phase reactants. It also accumulates in white blood cells, stabilizing lysosomal membranes and inhibiting the activity of many enzymes, including collagenase and the proteases that cause cartilage breakdown.
A chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Hydroxychloroquine appears to concentrate in food vacuoles of affected protozoa. It inhibits plasmodial heme polymerase. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p970)
See also: Hydroxychloroquine Sulfate (has salt form).
Hydroxychloroquine
CAS No.: 118-42-3
Cat. No.: VC21027269
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118-42-3 |
---|---|
Molecular Formula | C18H26ClN3O |
Molecular Weight | 335.9 g/mol |
IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
Standard InChI | InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) |
Standard InChI Key | XXSMGPRMXLTPCZ-UHFFFAOYSA-N |
SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Canonical SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Melting Point | 89-91 90 °C |
Hydroxychloroquine is a medication belonging to the class of antimalarial drugs, also used as an antirheumatic agent. It is primarily employed in the treatment and prevention of malaria, as well as in managing autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis . The drug functions by modulating the immune system, thereby reducing inflammation associated with these conditions .
Mechanism of Action
Hydroxychloroquine works by inhibiting the activity of certain enzymes within cells that are involved in immune responses. This action helps reduce inflammation and modulate the immune system's response, which is beneficial for treating autoimmune diseases like SLE and rheumatoid arthritis . In malaria, it acts by killing parasites that infect red blood cells.
Uses
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Malaria: Hydroxychloroquine is used to prevent and treat acute attacks of malaria.
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Autoimmune Diseases: It treats conditions such as discoid lupus erythematosus (DLE) and systemic lupus erythematosus (SLE), along with rheumatoid arthritis .
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COVID-19 Research: Although extensively studied for COVID-19 treatment during early pandemic phases, hydroxychloroquine has not shown significant efficacy against this disease based on large-scale trials .
COVID-19 Research Findings
Despite initial optimism based on some observational studies suggesting potential benefits against COVID-19, larger randomized controlled trials have consistently shown no significant advantage in using hydroxychloroquine for treating or preventing COVID-19 infections.
Study | Patients Receiving HCQ | Total HCQ Dose | Peer Reviewed | Study Type | Case Severity | Treatment Initiation | Adverse Events (AEs) Reported & Results |
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Xue | 15 | Minimum 2000 mg | Yes | Retrospective Cohort Study | Hospitalized | Before/after 7 days hospitalization | None reported; earlier treatment resulted in faster recovery |
Yu | 48 | Average total: ~3400 mg | Yes & Retrospective Cohort Study & Critically ill & NA & None reported; reduced mortality risk compared to usual care | ||||
Cavalcanti | 217 receiving HCQ + AZ , 221 receiving HCQ alone | 5600 mg twice daily | Yes | Prospective Randomized Controlled Trial | Hospitalized mild/moderate cases | NA - time to group assignment not specified &30 reports of increased QTc interval, 6 arrhythmias reported but no difference in outcomes between groups was found | |
Geleris et al.,2020 | 811 receiving HCQ | Average: ~3200 mg | Yes | Retrospective Cohort Study | Hospitalized patients | Within first day after hospitalization | None reported.No difference between groups regarding intubation or death |
These studies highlight mixed results but generally indicate no substantial benefit from using hydroxychloroquine against COVID-19.
Safety Profile
Common side effects include nausea, diarrhea, headache, dizziness, blurred vision due to retinal toxicity over long-term use at high doses . Serious adverse events can involve cardiac issues such as QT prolongation leading to arrhythmias when combined with other medications like azithromycin or under certain health conditions .
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